4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE
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Overview
Description
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a butanamide backbone with a sulfonamide group attached to a chlorobenzene ring, making it a unique molecule with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with N-methylamine under basic conditions. The resulting sulfonamide is then coupled with 4-methylphenylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfisoxazole: Known for its antibacterial properties.
Uniqueness
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BUTANAMIDE is unique due to its specific structural features, such as the presence of a chlorobenzene ring and a butanamide backbone. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-5-9-16(10-6-14)20-18(22)4-3-13-21(2)25(23,24)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJNIMWQAZSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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